3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one
CAS No.: 917614-73-4
Cat. No.: VC20280248
Molecular Formula: C18H14N2O4
Molecular Weight: 322.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 917614-73-4 |
|---|---|
| Molecular Formula | C18H14N2O4 |
| Molecular Weight | 322.3 g/mol |
| IUPAC Name | 3-(1-methylindol-2-yl)-5-nitro-3,4-dihydroisochromen-1-one |
| Standard InChI | InChI=1S/C18H14N2O4/c1-19-14-7-3-2-5-11(14)9-16(19)17-10-13-12(18(21)24-17)6-4-8-15(13)20(22)23/h2-9,17H,10H2,1H3 |
| Standard InChI Key | JOJXUIYNNNZFQY-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C=C1C3CC4=C(C=CC=C4[N+](=O)[O-])C(=O)O3 |
Introduction
Molecular Structure and Functional Significance
Core Framework and Substituent Analysis
The compound features a 3,4-dihydro-1H-2-benzopyran-1-one backbone, a partially saturated benzopyran derivative where the pyran ring is reduced at the 3,4-position . This core structure is modified at position 3 with a 1-methyl-1H-indol-2-yl group and at position 5 with a nitro (-NO₂) substituent. The indole moiety, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is methylated at the nitrogen atom, enhancing its electron-donating capacity and steric bulk . The nitro group introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity.
Table 1: Key Structural Features
| Position | Substituent | Electronic Effect | Stereochemical Impact |
|---|---|---|---|
| 3 | 1-Methyl-1H-indol-2-yl | Electron-donating (indole) | Planar arrangement due to conjugation |
| 5 | Nitro (-NO₂) | Electron-withdrawing | Ortho/para-directing in reactions |
Synthetic Pathways and Mechanistic Considerations
Retrosynthetic Analysis
The synthesis of 3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one may involve sequential functionalization of the benzopyranone core. A plausible route includes:
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Friedel-Crafts Acylation: Introduction of the indole moiety via electrophilic substitution, leveraging aluminum chloride (AlCl₃) as a Lewis acid .
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Nitro Group Installation: Nitration using a mixed acid (HNO₃/H₂SO₄) at position 5, guided by the directing effects of existing substituents.
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Methylation: Quaternization of the indole nitrogen using methyl iodide (CH₃I) under basic conditions .
Fischer Indole Cyclization
An alternative approach involves Fischer indole synthesis, where a hydrazone intermediate derived from a ketone precursor undergoes acid-catalyzed cyclization. For example, 1-[4-(benzoyl)phenyl]propan-1-one could be converted to a hydrazone, followed by cyclization with boron trifluoride etherate (BF₃·OEt₂) to form the indole ring . Adapting this method, the benzopyranone core might serve as the ketone substrate for hydrazone formation.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Key Intermediate |
|---|---|---|
| 1 | AlCl₃, CH₂Cl₂, 0–5°C | 5-Nitro-3,4-dihydro-1H-2-benzopyran-1-one |
| 2 | HNO₃/H₂SO₄, 50°C | 5-Nitro derivative |
| 3 | Phenylhydrazine, BF₃·OEt₂, Δ | Hydrazone intermediate |
| 4 | CH₃I, K₂CO₃, DMF | N-Methylated indole product |
Physicochemical Properties
Thermal and Solubility Characteristics
Based on analogs such as 3,4-dihydro-1H-2-benzopyran-1-one (melting point: 37–39°C, boiling point: 160°C at 11 mmHg) , the nitro and indole substituents are expected to elevate the melting point due to increased polarity and molecular symmetry. The compound is likely sparingly soluble in aqueous media but soluble in polar aprotic solvents (e.g., DMSO, DMF).
Spectroscopic Profiles
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Infrared (IR) Spectroscopy:
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Nuclear Magnetic Resonance (NMR):
Table 3: Predicted Spectroscopic Data
| Spectrum | Key Signals | Assignment |
|---|---|---|
| IR | 1650 cm⁻¹ | C=O stretch (benzopyranone) |
| ¹H NMR | δ 3.3 (s, 3H) | N-CH₃ group |
| ¹³C NMR | δ 145 ppm | Nitro-substituted aromatic carbon |
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